molecular formula C13H19NO2 B3147783 1-Benzyl-3,4-dimethoxypyrrolidine CAS No. 63126-22-7

1-Benzyl-3,4-dimethoxypyrrolidine

Cat. No. B3147783
CAS RN: 63126-22-7
M. Wt: 221.29 g/mol
InChI Key: OBIZVDKPKSFVQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Benzyl-3,4-dimethoxypyrrolidine, involves several methods. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The synthesis can also involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3,4-dimethoxypyrrolidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-3,4-dimethoxypyrrolidine are influenced by steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Electrochemical Behavior

1-Benzyl-3-carbamoylpyridinium ion, related to 1-Benzyl-3,4-dimethoxypyrrolidine, undergoes electrochemical reduction producing free radicals and dihydropyridine derivatives. The dimeric products adsorb on electrode surfaces, affecting their preparative use in electrochemistry (Carelli, Cardinali, & Moracci, 1980).

Orthometalation with Palladium and Platinum

1,3-Di(2-pyridyl)benzene, similar in structure to 1-Benzyl-3,4-dimethoxypyrrolidine, shows different behaviors when reacted with Palladium(II) and Platinum(II), leading to the formation of various complexes. These findings are significant in the field of organometallic chemistry and material science (Cárdenas et al., 1999).

Neurotoxicity Studies

Studies on 3,4-Dimethyl-2,5-hexanedione and its reaction with amines to form N-substituted pyrroles, including 1-benzyl derivatives, demonstrate its impact on neurotoxicity. These studies contribute to understanding the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).

Conducting Polymers from Pyrrole Derivatives

Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and its methoxy derivatives, leads to conducting polymers. These findings are crucial for the development of materials with low oxidation potentials and high stability in the conducting form (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Platinum-Catalyzed Hydroamination

Benzyl-2,2-diphenyl-4-pentenylamine reacts with platinum complexes to form pyrrolidine derivatives, including 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. This process demonstrates the application of platinum catalysis in synthesizing complex organic structures (Bender & Widenhoefer, 2005).

Cyclopalladation in Organic Synthesis

Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, similar to 1-Benzyl-3,4-dimethoxypyrrolidine, results in novel dimeric complexes. This research provides insights into the creation of new molecules with potential applications in materials science and catalysis (Mancilha et al., 2011).

Development of Antipsychotic Agents

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, related to 1-Benzyl-3,4-dimethoxypyrrolidine, have been investigated as dopamine D-2 receptor antagonists. This research contributes to the development of potential antipsychotic medications (Högberg et al., 1991).

Synthesis of Heterocycles

The synthesis of 3,4-dimethoxycarbonyl-5-pyrrolidin-1-ylbenzo[b]thiepin, related to 1-Benzyl-3,4-dimethoxypyrrolidine, highlights the creation of new heterocyclic structures with potential applications in pharmaceuticals and materials science (Reinhoudt & Kouwenhoven, 1972).

Photolysis Studies

Photolysis of 1-Benzyl-3-carbamoylpyridinium chloride, structurally similar to 1-Benzyl-3,4-dimethoxypyrrolidine, generates pyridyl radicals. This research offers insights into the photochemical behavior of organic compounds (Kano & Matsuo, 1976).

properties

IUPAC Name

1-benzyl-3,4-dimethoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-9-14(10-13(12)16-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZVDKPKSFVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493167
Record name 1-Benzyl-3,4-dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,4-dimethoxypyrrolidine

CAS RN

63126-22-7
Record name 1-Benzyl-3,4-dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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